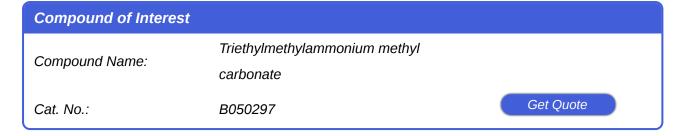


Triethylmethylammonium Methyl Carbonate: A Comprehensive Technical Guide to a Promising Green Solvent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

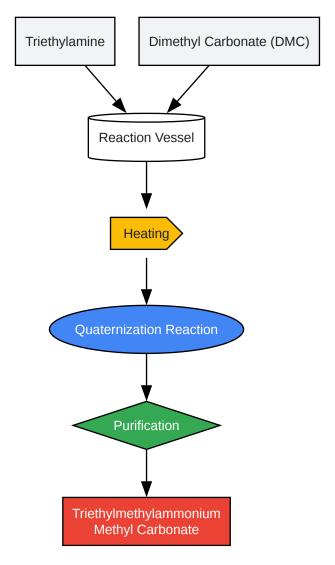
Triethylmethylammonium methyl carbonate, [Et3NMe][MeOCO2], is a quaternary ammonium-based ionic liquid that has garnered attention as a potential green solvent and catalyst. Its synthesis from triethylamine and dimethyl carbonate, a non-toxic methylating agent, positions it as a more sustainable alternative to traditional solvents and catalysts that often involve hazardous reagents like methyl halides.[1] This technical guide provides an indepth overview of the synthesis, physicochemical properties, and key applications of triethylmethylammonium methyl carbonate, with a focus on its utility in transesterification reactions, carbon dioxide capture, and cellulose dissolution. While specific quantitative data for this particular ionic liquid is limited in publicly available literature, this guide draws upon data from closely related compounds to provide a comprehensive and practical resource.

Synthesis and Characterization

The primary route for synthesizing **triethylmethylammonium methyl carbonate** is through the quaternization of triethylamine with dimethyl carbonate (DMC).[1] This method is considered a green chemical process as it avoids the use of toxic and corrosive reagents.



Synthesis Workflow



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Synthesis of [Et3NMe][MeOCO2]

Experimental Protocol: Synthesis of Triethylmethylammonium Methyl Carbonate

Materials:

- Triethylamine (reagent grade)
- Dimethyl carbonate (DMC, reagent grade)



- Methanol (optional, as solvent)
- High-pressure reactor

Procedure:

- Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A typical molar ratio of triethylamine to DMC is 1:5.6.[2]
- If a solvent is used, add methanol. A common volume ratio of methanol to triethylamine is 1:2.[2]
- Seal the reactor and heat the mixture to 110-140°C.[1][2]
- Maintain the reaction at this temperature for 8-10 hours with constant stirring.
- After the reaction is complete, cool the reactor to room temperature.
- Remove the excess dimethyl carbonate and methanol under reduced pressure using a rotary evaporator.
- The resulting viscous liquid is **triethylmethylammonium methyl carbonate**.

Purity Validation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product. The spectra should show characteristic peaks for the triethylmethylammonium cation and the methyl carbonate anion.
- High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the synthesized ionic liquid and to quantify any unreacted starting materials or byproducts.[3]

Physicochemical Properties

The physicochemical properties of **triethylmethylammonium methyl carbonate** are crucial for its application as a solvent and catalyst. While extensive data for this specific ionic liquid is



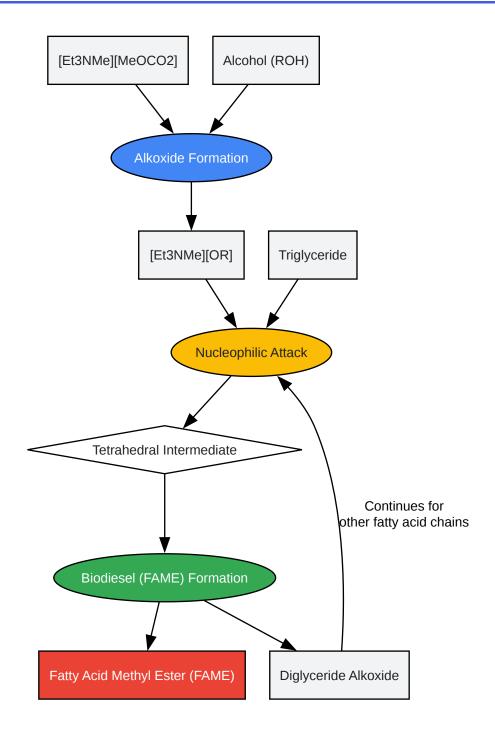
not readily available, the properties of similar quaternary ammonium salts and carbonate-based ionic liquids can provide valuable insights.

Property	Value	Reference
Molecular Formula	C9H21NO3	[4]
Molecular Weight	191.27 g/mol	[4]
CAS Number	113840-08-7	[4]
Appearance	Viscous liquid	General observation
Refractive Index (n20/D)	1.407	[5]
Flash Point	57 °C	[5]

Applications as a Green Solvent Catalyst in Transesterification Reactions for Biodiesel Production

Quaternary ammonium methyl carbonates have shown significant promise as metal-free catalysts for transesterification reactions, a key process in biodiesel production. The catalytic activity stems from the in-situ generation of a highly reactive alkoxide species.[3]





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Catalytic Cycle for Transesterification

Materials:

- Vegetable oil (e.g., rapeseed, soybean)
- Methanol



- Triethylmethylammonium methyl carbonate (catalyst)
- Hexane (for extraction)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the vegetable oil and methanol. A typical molar ratio is 1:6 (oil:methanol).[5]
- Add triethylmethylammonium methyl carbonate as the catalyst. A catalyst loading of 1-5 mol% relative to the oil is a common starting point.
- Heat the reaction mixture to 60-65°C with vigorous stirring for 1-3 hours.
- After the reaction, cool the mixture to room temperature. Two layers will form: an upper biodiesel layer and a lower glycerol layer.
- Separate the two layers using a separatory funnel.
- Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.
- Dry the biodiesel over anhydrous sodium sulfate and then filter.
- Analyze the fatty acid methyl ester (FAME) content using gas chromatography (GC) to determine the yield and purity of the biodiesel.

Since specific yield data for [Et3NMe][MeOCO2] is not readily available, the following table presents data for the closely related tetramethylammonium methyl carbonate, which is expected to have similar catalytic activity.



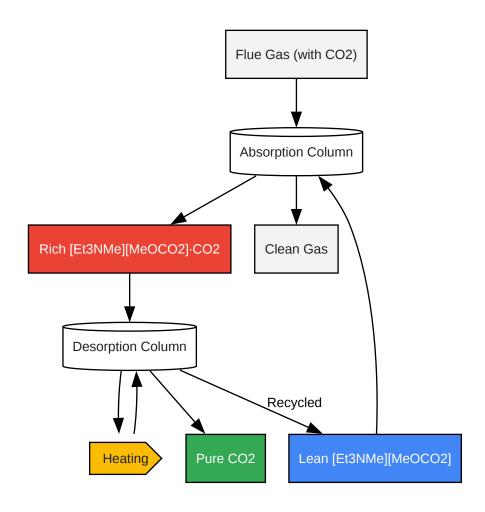
Substrate (Ester)	Alcohol	Catalyst Loading (mol%)	Time (h)	Yield (%)
Ethyl acetate	Methanol	5	2	>95
Methyl propionate	Ethanol	5	2	>95
Ethyl butyrate	Methanol	5	3	>95
Glyceryl trioleate	Methanol	1	5	98

Data extrapolated from studies on tetramethylammonium methyl carbonate and similar systems.[5][6]

Carbon Dioxide (CO2) Capture

lonic liquids are being extensively investigated for CO2 capture due to their low volatility and high CO2 solubility. While specific data for **triethylmethylammonium methyl carbonate** is scarce, the methyl carbonate anion is known to react chemically with CO2, suggesting its potential for this application.





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CO2 Capture and Release Cycle

Materials:

- · Triethylmethylammonium methyl carbonate
- High-pressure view cell with a magnetic stirrer
- CO2 gas cylinder
- Pressure transducer and temperature controller

Procedure:

• Accurately weigh a known amount of the ionic liquid into the high-pressure view cell.



- Evacuate the cell to remove any air and moisture.
- Pressurize the cell with CO2 to the desired pressure.
- Stir the mixture at a constant temperature and monitor the pressure drop until it stabilizes, indicating that equilibrium has been reached.
- The amount of CO2 absorbed can be calculated from the pressure drop, the volume of the cell, and the amount of ionic liquid, using the ideal gas law with appropriate corrections for gas compressibility.
- To determine the desorption properties, the temperature can be increased, and the released
 CO2 can be quantified.

While specific CO2 uptake data for [Et3NMe][MeOCO2] is not available, other ionic liquids with basic anions have shown significant CO2 absorption capacities.

Ionic Liquid	Temperature (°C)	Pressure (bar)	CO2 Uptake (mol CO2 / mol IL)
[bmim][Ac]	25	10	~0.4
[emim][Ac]	25	10	~0.5
[Et3NMe][MeOCO2] (Expected)	25-40	1-10	Potentially high due to chemical reaction

Data for [bmim][Ac] and [emim][Ac] are for reference and represent typical values for acetate-based ionic liquids.

Cellulose Dissolution

The dissolution of cellulose, a key step in the production of regenerated cellulosic materials, is a challenging process. Certain ionic liquids have emerged as effective solvents for cellulose. The mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose by the ions of the ionic liquid.[7]

Materials:



- Microcrystalline cellulose (MCC)
- · Triethylmethylammonium methyl carbonate
- · Stirring hot plate
- Optical microscope

Procedure:

- In a beaker, add a known amount of triethylmethylammonium methyl carbonate.
- Gradually add small portions of microcrystalline cellulose to the ionic liquid while stirring and heating to 80-100°C.
- Continue stirring until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear, viscous solution.
- The dissolution process can be monitored using an optical microscope with cross-polarizers; the disappearance of the birefringence of the crystalline cellulose indicates dissolution.

The solubility of cellulose in ionic liquids is highly dependent on the nature of both the cation and the anion. While specific data for [Et3NMe][MeOCO2] is not available, other ammonium-based ionic liquids have shown the ability to dissolve cellulose.

Ionic Liquid	Temperature (°C)	Cellulose Solubility (wt%)
[TBA][OAc]	100	~10
[DBNH][OAc]	80	~15
[Et3NMe][MeOCO2] (Expected)	80-100	Expected to have some dissolving capacity

[TBA][OAc] = Tetrabutylammonium acetate; [DBNH][OAc] = 1,5-diazabicyclo[4.3.0]non-5-enium acetate. Data is for reference.

Safety and Handling



Triethylmethylammonium methyl carbonate is a chemical that should be handled with appropriate safety precautions. It is flammable and may be harmful if swallowed, in contact with skin, or if inhaled.[5]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
- Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
- Storage: Store in a well-ventilated place. Keep cool.

Conclusion

Triethylmethylammonium methyl carbonate presents a compelling profile as a green solvent and catalyst. Its synthesis via a green route, coupled with its potential efficacy in transesterification, CO2 capture, and cellulose dissolution, makes it a subject of significant interest for researchers in sustainable chemistry and drug development. While more research is needed to fully quantify its performance in these applications, the available data on analogous compounds suggests a promising future. This guide provides a foundational resource for scientists and professionals looking to explore the potential of this versatile ionic liquid.

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